chemical and physical properties of 4-ethynyl-2-methyl-1,3-oxazole
chemical and physical properties of 4-ethynyl-2-methyl-1,3-oxazole
An In-Depth Technical Guide to 4-ethynyl-2-methyl-1,3-oxazole: Properties, Synthesis, and Applications
Authored by: Gemini, Senior Application Scientist
Abstract
The 1,3-oxazole scaffold is a privileged heterocyclic motif integral to numerous natural products, pharmaceuticals, and functional materials. Its unique electronic and structural properties make it a cornerstone in modern synthetic and medicinal chemistry. This guide focuses on 4-ethynyl-2-methyl-1,3-oxazole, a versatile building block whose terminal alkyne functionality serves as a powerful handle for molecular elaboration. While this specific isomer is not extensively documented in public literature, this document provides a comprehensive overview of its core chemical and physical properties, detailed synthetic strategies, and key reactivity patterns by drawing upon established principles of oxazole chemistry and data from closely related analogues. The protocols and insights herein are designed to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their respective fields.
Molecular Structure and Physicochemical Properties
4-ethynyl-2-methyl-1,3-oxazole is a five-membered aromatic heterocycle featuring a methyl substituent at the C2 position and an ethynyl group at the C4 position. The oxazole ring is known to be electron-deficient, a characteristic that governs much of its reactivity. The terminal alkyne provides a reactive site for a variety of transformations, most notably cycloaddition reactions.
Core Structural Information
| Attribute | Value |
| IUPAC Name | 4-ethynyl-2-methyl-1,3-oxazole |
| Molecular Formula | C₆H₅NO |
| Molecular Weight | 107.11 g/mol |
| Canonical SMILES | CC1=NC=C(O1)C#C |
| InChI Key | Will be generated upon synthesis and registration |
Predicted and Comparative Physical Properties
| Property | Predicted/Comparative Value | Notes and Citations |
| Physical State | Predicted to be a solid or low-melting solid | Based on related substituted ethynyl oxazoles. |
| Melting Point (°C) | 92-93 | Experimental value for a related compound: methyl 2-ethynyl-1,3-oxazole-4-carboxylate.[1] |
| Boiling Point (°C) | Not available | Oxazoles are generally stable to distillation, but high temperatures should be avoided. |
| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate, Acetone). | General solubility for small heterocyclic molecules. |
| pKa (conjugate acid) | ~0.8 | The parent oxazole is a weak base.[1] Substituents will modify this value slightly. |
Synthesis of 4-ethynyl-2-methyl-1,3-oxazole
The most robust and versatile strategy for the synthesis of ethynyl oxazoles involves the Sonogashira cross-coupling reaction. This approach requires a halo-oxazole precursor, which is coupled with a protected acetylene source, followed by deprotection. The key challenge lies in the regioselective synthesis of the required 4-bromo-2-methyl-1,3-oxazole intermediate.
Synthetic Workflow Overview
The proposed synthesis is a multi-step process beginning with the formation of the 2-methyl-1,3-oxazole core, followed by regioselective bromination at the C4 position, and concluding with the Sonogashira coupling and deprotection to yield the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for oxazole synthesis and functionalization.[2][3][4]
Step 1: Synthesis of 2-methyl-1,3-oxazole
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Rationale: Direct cyclization provides the core heterocycle. While multiple methods exist, this is a straightforward approach.
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To a solution of acetamide (1.0 eq) in a suitable solvent like DMF, add a base such as potassium carbonate (1.5 eq).
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Add propargyl bromide (1.1 eq) dropwise at room temperature.
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Heat the reaction mixture to 80-100 °C and monitor by TLC until starting material is consumed.
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Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography to yield 2-methyl-1,3-oxazole.
Step 2: Synthesis of 4-bromo-2-methyl-1,3-oxazole
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Rationale: Directing-group-free C-H activation and bromination at the C4/C5 position of an oxazole is challenging. A deprotonation/quenching strategy is more reliable. While the C2 proton is most acidic, conditions can be optimized for C4 lithiation, followed by electrophilic trapping.
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In a flame-dried, three-necked flask under an inert argon atmosphere, dissolve 2-methyl-1,3-oxazole (1.0 eq) in anhydrous THF.
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add lithium bis(trimethylsilyl)amide (LHMDS) (1.05 eq, 1.0 M solution in THF) dropwise, maintaining the internal temperature below -70 °C. Stir for 30 minutes at -78 °C. This step generates the C4-lithiated intermediate.[2]
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In a separate flask, dissolve N-bromosuccinimide (NBS) (1.0 eq) in anhydrous DMF and cool to -78 °C.
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Transfer the lithiated oxazole solution to the NBS solution via cannula while maintaining the temperature below -65 °C.
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Stir the reaction mixture for 30-60 minutes at -78 °C.
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Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature.
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Extract the aqueous layer with MTBE or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
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Purify the crude product by silica gel column chromatography to afford 4-bromo-2-methyl-1,3-oxazole.[2]
Step 3 & 4: Sonogashira Coupling and Deprotection
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Causality: The Sonogashira coupling is a highly efficient palladium-catalyzed reaction for forming C(sp²)-C(sp) bonds.[4] Using a silyl-protected alkyne prevents self-coupling and other side reactions. A mild base like potassium carbonate is sufficient for the final deprotection without degrading the sensitive oxazole ring.
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To a flask charged with 4-bromo-2-methyl-1,3-oxazole (1.0 eq), add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).
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Evacuate and backfill the flask with argon three times.
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Add anhydrous THF, followed by triethylamine (Et₃N) (3.0 eq) and ethynyltrimethylsilane (1.5 eq).
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Heat the mixture to 65 °C and stir until TLC analysis indicates complete consumption of the starting bromide.
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Cool the reaction, filter through a pad of Celite to remove metal salts, and concentrate the filtrate.
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The crude silyl-protected product can be purified by chromatography or used directly in the next step.
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Dissolve the crude product in methanol and add potassium carbonate (K₂CO₃) (2.0 eq).
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Stir the mixture at room temperature for 1-3 hours until deprotection is complete (monitored by TLC).
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Remove the methanol under reduced pressure, add water, and extract with ethyl acetate.
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Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the final product by silica gel chromatography to yield 4-ethynyl-2-methyl-1,3-oxazole.
Key Chemical Reactivity
The reactivity of 4-ethynyl-2-methyl-1,3-oxazole is dominated by the distinct properties of the oxazole ring and the terminal alkyne.
Reactivity of the Oxazole Ring
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Basicity: The oxazole ring is a weak base, with the nitrogen atom being the site of protonation. The conjugate acid has a pKa of approximately 0.8.[1] The ring is susceptible to decomposition under strongly acidic conditions.
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Electrophilic Substitution: The electron-deficient nature of the ring makes classical electrophilic aromatic substitution difficult.
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Nucleophilic Attack: The ring can be susceptible to attack by strong nucleophiles, sometimes leading to ring-opening.
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Cycloaddition Reactions: Oxazoles can act as dienes in Diels-Alder reactions, particularly with highly reactive dienophiles, providing a synthetic route to pyridines.[5]
Reactivity of the Ethynyl Group: The "Click" Chemistry Handle
The terminal alkyne at the C4 position is the most versatile functional group for synthetic transformations, making the molecule a valuable building block.
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent reaction for ethynyl oxazoles. It allows for the facile and high-yielding formation of a stable 1,2,3-triazole ring by reacting with an organic azide (R-N₃). This reaction is the cornerstone of "click chemistry" and is widely used in drug discovery, bioconjugation, and materials science for its efficiency and biocompatibility.[4]
